molecular formula C15H15FO3 B2719726 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate CAS No. 193410-75-2

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate

Cat. No.: B2719726
CAS No.: 193410-75-2
M. Wt: 262.28
InChI Key: FJIOHHNVPMEHGW-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate is an organic compound that features a cyclohexenone ring substituted with dimethyl groups and a fluorobenzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate typically involves the esterification of 5,5-dimethyl-3-oxo-1-cyclohexenyl carboxylic acid with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an anhydrous solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: Formation of 5,5-dimethyl-3-oxo-1-cyclohexenyl carboxylic acid.

    Reduction: Formation of 5,5-dimethyl-3-hydroxy-1-cyclohexenyl 2-fluorobenzenecarboxylate.

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-cyclohexen-1-one: A structurally related compound with similar reactivity but lacking the fluorobenzenecarboxylate ester group.

    5,5-Dimethyl-3-oxo-1-cyclohexenyl carboxylic acid: The precursor to the ester, which shares similar chemical properties.

Uniqueness

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate is unique due to the presence of both the cyclohexenone ring and the fluorobenzenecarboxylate ester, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c1-15(2)8-10(17)7-11(9-15)19-14(18)12-5-3-4-6-13(12)16/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIOHHNVPMEHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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